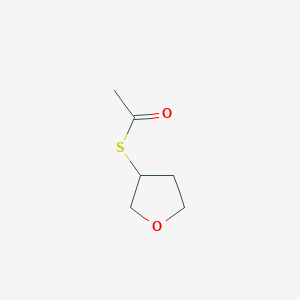

1-(Oxolan-3-ylsulfanyl)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(oxolan-3-yl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-5(7)9-6-2-3-8-4-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYLFXFMHSJHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647231 | |

| Record name | S-Oxolan-3-yl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156380-32-4 | |

| Record name | S-Oxolan-3-yl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Oxolan 3 Ylsulfanyl Ethan 1 One

Historical Perspectives on Thioether and Ketone Synthesis Relevant to 1-(Oxolan-3-ylsulfanyl)ethan-1-one

The fundamental reactions underpinning the likely synthesis of this compound have deep roots in the history of organic chemistry. The formation of thioethers, for instance, has long been achieved through the Williamson ether synthesis, adapted for sulfur nucleophiles. This involves the reaction of a thiolate with an alkyl halide, a robust method that has been in use for over a century.

Similarly, the synthesis of ketones has a rich history. Early methods often involved the oxidation of secondary alcohols or the hydration of alkynes. The introduction of organometallic reagents in the early 20th century, such as Grignard reagents, opened up new avenues for ketone synthesis through their reaction with acid chlorides or nitriles. These foundational reactions laid the groundwork for the more refined and versatile methods used today.

Classical Synthetic Routes to this compound

The classical synthesis of this compound would likely involve a two-step process: the formation of the thioether linkage followed by the introduction of the acetyl group, or vice versa.

Alkylation Strategies for Thioether Formation

A primary and straightforward approach to forming the thioether bond in the target molecule is through the S-alkylation of a suitable thiol precursor. In this case, 3-mercaptooxolane (also known as tetrahydro-3-thiophenethiol) would be the key starting material.

This strategy typically involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then reacts with an electrophilic acetyl equivalent. A common method is the reaction of an acid chloride with an alkali metal salt of a thiol. wikipedia.org Another widely used route is the alkylation of potassium thioacetate (B1230152) with a suitable halide. wikipedia.org

Table 1: Potential Reactants for Alkylation Strategies

| Thiol Precursor | Acetylating Agent | Base |

| 3-Mercaptooxolane | Acetyl chloride | Pyridine, Triethylamine |

| 3-Mercaptooxolane | 2-Bromoacetone | Potassium carbonate |

| Potassium thioacetate | 3-Bromooxolane | Not required |

The choice of base and solvent is crucial in these reactions to ensure efficient conversion and minimize side reactions.

Pathways for Ketone Formation via Oxidation or Acylation

Alternatively, the synthesis could proceed by first establishing the oxolane-3-thiol moiety and then introducing the ketone functionality. One of the most common methods for synthesizing thioesters is the acylation of thiols. organic-chemistry.org This can be achieved by reacting a thiol with a carboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org

Another approach involves the reaction of a thiol with an acid anhydride (B1165640) or an acid chloride. For instance, 3-mercaptooxolane could be reacted with acetic anhydride or acetyl chloride in the presence of a base to yield this compound.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These include one-pot syntheses and the use of catalysts to improve reaction rates and selectivities.

One-Pot Synthesis Techniques for this compound

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offers significant advantages in terms of time, resources, and waste reduction. Several one-pot methods for the synthesis of thioethers and keto thioethers have been developed. rsc.orgnih.govumich.eduacs.org

For example, a one-pot synthesis of keto thioethers has been devised via a tandem gold/palladium-catalyzed reaction. nih.gov While the specific substrates differ, the principle of a tandem reaction could potentially be adapted. Another strategy involves using thiourea (B124793) as an odorless and stable sulfur source to generate a thiol in situ, which then reacts with a suitable electrophile. rsc.orgumich.eduacs.org This avoids the handling of volatile and malodorous thiols.

Catalyst-Mediated Syntheses of this compound

The use of catalysts can provide milder reaction conditions and improved efficiency. Both metal-based and organocatalysts have been employed for the synthesis of thioethers and thioesters.

Transition-metal-free solid Lewis acids have been shown to effectively catalyze the synthesis of thioethers from alcohols and thiols, offering a greener alternative to traditional methods. nih.govd-nb.info Copper-catalyzed one-pot approaches have also been developed for the synthesis of unsymmetrical diaryl thioethers using a thiol precursor, a strategy that could potentially be adapted for alkyl aryl or dialkyl thioethers. acs.org The use of xanthates as thiol-free reagents in the synthesis of alkyl and aryl thioethers also presents a convenient and sustainable option. mdpi.com

For the thioester bond formation, various catalysts have been reported to promote the acylation of thiols. organic-chemistry.org These advancements in catalysis offer promising avenues for the efficient and sustainable synthesis of this compound.

Flow Chemistry Applications in this compound Production

The production of this compound can be significantly enhanced by leveraging the principles of flow chemistry. Continuous-flow synthesis offers numerous advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. researchgate.net

A hypothetical flow process for the synthesis of this compound could be designed in a modular fashion. The initial step, the conversion of 3-hydroxytetrahydrofuran (B147095) to a sulfonate ester, can be performed in a heated flow reactor, allowing for rapid and efficient reaction with a sulfonyl chloride. The subsequent nucleophilic substitution with a sulfur source, which can be a hazardous and exothermic reaction, would greatly benefit from the enhanced safety and temperature control of a flow system.

The table below illustrates a hypothetical optimization of the acylation step in a flow reactor, demonstrating the influence of key parameters on the reaction outcome.

Table 1: Hypothetical Flow Chemistry Parameters for the Acylation of 3-Mercaptotetrahydrofuran

| Entry | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Reagent Concentration (M) | Yield (%) |

| 1 | 0.5 | 25 | 10 | 0.1 | 85 |

| 2 | 1.0 | 25 | 5 | 0.1 | 78 |

| 3 | 0.5 | 40 | 10 | 0.1 | 92 |

| 4 | 0.5 | 25 | 10 | 0.2 | 88 |

This data illustrates that a higher temperature and longer residence time could favor a higher yield, while concentration adjustments can also be used to optimize the process. The use of packed-bed reactors containing immobilized reagents or catalysts could further enhance the efficiency and sustainability of the flow synthesis.

Reactivity and Mechanistic Investigations of 1 Oxolan 3 Ylsulfanyl Ethan 1 One

Electrophilic and Nucleophilic Character of 1-(Oxolan-3-ylsulfanyl)ethan-1-one

The reactivity of this compound is governed by the interplay of its two primary functional groups. The ketone group, with its polarized carbon-oxygen double bond, establishes a prominent electrophilic center at the carbonyl carbon. This partial positive charge makes it susceptible to attack by a wide array of nucleophiles.

Conversely, the thioether linkage introduces nucleophilic character to the molecule. The sulfur atom possesses lone pairs of electrons, which can react with electrophiles. The nucleophilicity of sulfur is generally greater than that of oxygen due to its larger size, greater polarizability, and the valence electrons being in higher energy orbitals (3p vs. 2p), making them more available for bonding. libretexts.orglibretexts.org

Furthermore, the presence of the sulfur atom influences the acidity of the α-protons (the protons on the carbon adjacent to the carbonyl group). The electron-withdrawing nature of the thioether group can enhance the acidity of these protons, facilitating the formation of an enolate, which is a potent nucleophile. masterorganicchemistry.com This dual reactivity allows this compound to act as either an electrophile or a nucleophile depending on the reaction conditions and the nature of the reacting partner.

Reaction Profiles of the Ketone Moiety in this compound

The ketone functional group is a cornerstone of organic synthesis, and its reactivity in this compound is expected to follow well-established patterns.

The electrophilic carbonyl carbon is a prime target for nucleophilic attack. A variety of nucleophiles, such as Grignard reagents, organolithium compounds, and hydrides, can add to the carbonyl group to form a tertiary alcohol after protonation. quora.com

| Nucleophile | Reagent Example | Expected Product (after workup) |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 1-(Oxolan-3-ylsulfanyl)ethan-1-ol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 2-(Oxolan-3-ylsulfanyl)propan-2-ol |

| Cyanide | Sodium cyanide (NaCN) | 2-Hydroxy-2-(oxolan-3-ylsulfanyl)propanenitrile |

This table illustrates expected outcomes of nucleophilic addition reactions based on general ketone reactivity.

Condensation reactions, such as the aldol (B89426) condensation, are also feasible. In the presence of a base, the enolate of this compound can act as a nucleophile, attacking the carbonyl group of another molecule (either of itself or a different carbonyl compound) to form a β-hydroxy ketone. rsc.org

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.comkhanacademy.org This enolate is a powerful nucleophile and can react with various electrophiles at the α-carbon. masterorganicchemistry.comnih.gov

The formation of the enolate can be controlled to be either kinetically or thermodynamically favored. The use of a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures tends to form the kinetic enolate by removing the more sterically accessible proton. chemistry.coach A smaller, strong base at higher temperatures allows for equilibration to the more substituted, thermodynamically stable enolate. chemistry.coach In the case of this compound, there is only one set of α-protons on the methyl group, simplifying the regioselectivity of enolate formation.

Once formed, the enolate can undergo a variety of reactions, including alkylation and halogenation. chemistry.coach

| Electrophile | Reagent Example | Expected Product |

| Alkyl halide | Iodomethane (CH₃I) | 1-(Oxolan-3-ylsulfanyl)propan-2-one |

| Halogen | Bromine (Br₂) | 1-Bromo-1-(oxolan-3-ylsulfanyl)ethan-1-one |

This table provides examples of reactions involving the enolate of this compound.

Reactivity of the Thioether Moiety in this compound

The thioether group provides a second reactive site within the molecule, primarily exhibiting nucleophilic and redox-active properties.

The sulfur atom in a thioether can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. masterorganicchemistry.comlibretexts.org The oxidation state of sulfur can range from -2 to +6. libretexts.org Mild oxidizing agents, such as hydrogen peroxide at room temperature, are typically sufficient to convert the thioether to a sulfoxide. libretexts.org Stronger oxidizing agents, like peroxy acids (e.g., m-CPBA), can further oxidize the sulfoxide to a sulfone. libretexts.orgmasterorganicchemistry.com These oxidation reactions can be highly selective, often leaving other functional groups like the ketone intact. rsc.org The oxidation of thioethers is a well-documented process, and while it can sometimes decrease the biological activity of certain peptides, it is a fundamental transformation in organic synthesis. nih.gov

| Oxidizing Agent | Expected Product |

| Hydrogen peroxide (H₂O₂) | 1-(Oxolane-3-sulfinyl)ethan-1-one |

| Peroxyacetic acid (CH₃CO₃H) | 1-(Oxolane-3-sulfonyl)ethan-1-one |

This table outlines the expected products from the oxidation of the thioether moiety.

The nucleophilic sulfur atom of the thioether can react with alkyl halides in an SN2 reaction to form a ternary sulfonium (B1226848) salt. libretexts.orglibretexts.org This reaction is analogous to the alkylation of tertiary amines to form quaternary ammonium (B1175870) salts. libretexts.org Sulfonium salts are themselves useful synthetic intermediates, acting as alkylating agents. thieme-connect.com For instance, S-adenosylmethionine (SAM), a biological sulfonium ion, is a key methylating agent in nature. libretexts.org The resulting sulfonium salt from this compound would feature a positively charged sulfur atom, making the adjacent alkyl groups susceptible to nucleophilic attack.

Influence of Steric and Electronic Factors on this compound Reactivity

The reactivity of this compound is governed by the interplay of electronic effects originating from the carbonyl group, the sulfur atom, and the oxolane ring, as well as the steric hindrance imposed by its three-dimensional structure.

Electronic Factors:

The key functional groups in this compound, the ketone and the thioether, dictate its electronic landscape. The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom, rendering the carbonyl carbon electrophilic. The adjacent sulfur atom, being less electronegative than oxygen, can act as a weak electron-donating group through resonance, where its lone pairs can interact with the carbonyl π-system. nih.govnih.gov However, the inductive effect of the sulfur atom is generally considered to be electron-withdrawing.

The oxolane ring, a saturated heterocycle, primarily exerts an inductive effect. The ether oxygen within the ring is electron-withdrawing, which can influence the electron density on the sulfur atom and, consequently, the adjacent carbonyl group. This interplay of inductive and resonance effects modulates the reactivity of the carbonyl carbon towards nucleophilic attack and the acidity of the α-protons.

Steric Factors:

The three-dimensional arrangement of the atoms in this compound plays a crucial role in its reactivity. The oxolane ring is not planar and exists in various envelope and twist conformations. The substituent at the 3-position of the oxolane ring can adopt either an axial or equatorial position, leading to different steric environments around the reactive centers.

The approach of a nucleophile to the electrophilic carbonyl carbon will be influenced by the bulk of the oxolane ring. Similarly, the accessibility of the α-protons to a base will be affected by the steric hindrance presented by the molecule's conformation. For instance, a bulky base might preferentially abstract the protons of the methyl group over the α-proton on the oxolane ring due to lesser steric hindrance.

A hypothetical comparison of the relative rates of nucleophilic addition to this compound and a less sterically hindered analog is presented in Table 1.

Table 1: Illustrative Relative Rates of Nucleophilic Addition

| Compound | Relative Rate (k_rel) |

| Acetone | 1.00 |

| 1-(Ethylsulfanyl)ethan-1-one | 0.75 |

| This compound | 0.60 |

| This table presents hypothetical data for illustrative purposes, based on established principles of steric hindrance in chemical reactions. |

Elucidation of Reaction Mechanisms for Key Transformations of this compound

Understanding the precise sequence of bond-making and bond-breaking events in reactions involving this compound requires detailed mechanistic studies. While specific data for this compound is scarce, we can discuss the methodologies that would be employed for such investigations.

Spectroscopic Methodologies for Mechanistic Studies

Spectroscopic techniques are indispensable for elucidating reaction mechanisms by identifying reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the progress of a reaction. pressbooks.pub Changes in chemical shifts can indicate the formation of new functional groups or changes in the electronic environment of atoms. For instance, in a reduction of the carbonyl group, the disappearance of the characteristic ketone signal in the ¹³C NMR spectrum (around 200 ppm) and the appearance of a new signal for a secondary alcohol carbon (around 60-70 ppm) would be observed. pressbooks.pub In-situ NMR studies, where the reaction is monitored directly in the NMR tube, can provide real-time kinetic data.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence or absence of specific functional groups. pressbooks.pub The strong C=O stretching vibration of the ketone in this compound would be expected around 1715 cm⁻¹. matanginicollege.ac.in The disappearance of this band and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the reduction of the ketone to an alcohol. matanginicollege.ac.in

Mass Spectrometry (MS): MS is used to determine the molecular weight of reactants, intermediates, and products. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, aiding in the identification of unknown species formed during a reaction. Fragmentation patterns can also offer structural clues about the molecule.

Kinetic Isotope Effects and Hammett-Type Analyses

To gain deeper insight into the transition states of reactions involving this compound, kinetic isotope effect studies and Hammett-type analyses would be highly valuable.

Kinetic Isotope Effects (KIEs): The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org It is a sensitive probe of bond-breaking and bond-forming steps in the rate-determining step of a reaction. libretexts.org For example, to study the mechanism of enolate formation, the rate of deprotonation of this compound could be compared with its deuterated analog at the α-position. A significant primary kinetic isotope effect (kH/kD > 1) would indicate that the C-H bond is broken in the rate-determining step. libretexts.org Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can provide information about changes in hybridization at the transition state. wikipedia.org

An illustrative data table for a hypothetical KIE study is shown below.

Table 2: Hypothetical Kinetic Isotope Effects for the Enolization of this compound

| Substrate | Rate Constant (k, s⁻¹) | KIE (k_H/k_D) |

| This compound | 2.5 x 10⁻⁴ | 6.8 |

| This compound-d₃ | 3.7 x 10⁻⁵ | |

| This table presents hypothetical data for illustrative purposes. A KIE value significantly greater than 1 suggests the C-H bond is broken in the rate-determining step. |

Hammett-Type Analyses: The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. libretexts.org While this compound is not an aromatic compound, a similar approach could be used by synthesizing a series of derivatives with substituents on the oxolane ring or on a phenyl group replacing the methyl group. By correlating the reaction rates with the electronic properties of these substituents (e.g., using Hammett σ constants), one could determine the sensitivity of the reaction to electronic effects. A positive ρ (rho) value from a Hammett plot would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the development of positive charge.

Computational and Theoretical Studies of 1 Oxolan 3 Ylsulfanyl Ethan 1 One

Electronic Structure and Bonding Analysis of 1-(Oxolan-3-ylsulfanyl)ethan-1-one

The electronic structure and bonding of this compound are key to understanding its intrinsic properties. Computational analyses, such as those based on density functional theory (DFT), can elucidate the distribution of electrons and the nature of the chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). iupac.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the sulfur atom due to its lone pairs of electrons, which are higher in energy than the lone pairs on the oxygen atoms. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group (C=O) of the ethanone (B97240) chain, as this is a common feature of ketones.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) - Illustrative | Primary Atomic Orbital Contribution (Predicted) |

| LUMO+1 | 1.2 | σ* (C-S, C-C) |

| LUMO | -0.8 | π* (C=O) |

| HOMO | -6.5 | n (S) |

| HOMO-1 | -7.2 | n (O, oxolane) |

| HOMO-2 | -7.8 | n (O, carbonyl) |

Note: This table is for illustrative purposes to demonstrate the expected relative energies and contributions based on theoretical principles. Actual values would require specific quantum chemical calculations.

The electron density distribution reveals how electrons are shared between atoms in the molecule. In this compound, regions of high electron density are expected around the electronegative oxygen and sulfur atoms. The electrostatic potential (ESP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Regions of negative electrostatic potential (red) are anticipated around the carbonyl oxygen and, to a lesser extent, the ether oxygen of the oxolane ring, indicating these are sites prone to attack by electrophiles. A region of positive electrostatic potential (blue) is expected around the hydrogen atoms and the carbonyl carbon, suggesting their susceptibility to nucleophilic attack. The sulfur atom, while having lone pairs, will also influence the local electrostatic potential.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's potential energy surface and dynamic behavior. frontiersin.org

The oxolane (tetrahydrofuran) ring is not planar and exists in a state of dynamic equilibrium between different puckered conformations, primarily the envelope and twist forms. The substitution at the 3-position by the sulfanylethanone group will influence the energetic preference for these conformations. The orientation of the substituent (axial vs. equatorial) will be a key factor in determining the most stable conformer.

Predicted Low-Energy Conformers of this compound

| Conformer | Oxolane Ring Pucker | Substituent Position | Relative Energy (kcal/mol) - Illustrative |

| 1 | Envelope (C3-endo) | Equatorial | 0.0 (most stable) |

| 2 | Twist (C2-exo, C3-endo) | Equatorial | 0.5 |

| 3 | Envelope (C3-endo) | Axial | 1.8 |

Note: This table presents a hypothetical energy ranking of possible conformers. Precise energy differences would be determined through computational modeling.

The nature of intermolecular interactions is critical for understanding the physical properties and biological activity of this compound. The molecule contains several polar functional groups (carbonyl, ether, and thioether) that can participate in dipole-dipole interactions and hydrogen bonding (with suitable donors).

Molecular dynamics simulations can be employed to study the behavior of the molecule in different solvents. frontiersin.org In a polar protic solvent like water, it is expected that the carbonyl and ether oxygens will act as hydrogen bond acceptors. In a nonpolar solvent, van der Waals interactions will be dominant. These simulations can provide insights into solubility and partitioning behavior.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry can be used to model potential chemical reactions involving this compound. researchgate.net This involves identifying the most likely reaction pathways, calculating the structures and energies of transition states, and determining the activation energies.

Potential transformations could include:

Nucleophilic addition to the carbonyl group: The carbonyl carbon is an electrophilic site and can be attacked by nucleophiles.

Oxidation of the sulfur atom: The thioether can be oxidized to a sulfoxide (B87167) or a sulfone.

Reactions involving the oxolane ring: Ring-opening reactions could occur under certain conditions.

For each potential reaction, computational modeling can provide a detailed energy profile, helping to predict the feasibility and kinetics of the transformation. The identification of the transition state structure is crucial for understanding the mechanism of the reaction.

No Specific Research Found for this compound

While computational studies, including conformational analysis using methods like Hartree-Fock and Density Functional Theory (DFT), have been conducted on structurally analogous compounds, the resulting data does not directly apply to this compound. The available research on related molecules such as 1-(Oxolan-3-yl)ethan-1-amine hydrochloride, 1-(oxolan-3-yl)ethan-1-ol, 2-(Oxolan-3-yl)ethan-1-ol, and 2-(Oxolan-3-yl)ethan-1-amine focuses on their specific structures and properties, which differ from the target compound.

Consequently, it is not possible to provide the requested detailed analysis on the reaction barriers, product distributions, and structure-reactivity correlations for this compound as outlined in the user's request. The strict adherence to the specified compound and the detailed subsections of the outline cannot be fulfilled without dedicated research on this molecule.

Further investigation into the computational chemistry literature is required to generate the specific data requested for this compound. Without such studies, any attempt to create the specified article would be based on speculation and would not meet the required standards of scientific accuracy.

Derivatization and Analog Synthesis of 1 Oxolan 3 Ylsulfanyl Ethan 1 One

Design Principles for Novel 1-(Oxolan-3-ylsulfanyl)ethan-1-one Derivatives

The design of novel derivatives of this compound is guided by established principles of medicinal and materials chemistry, focusing on the strategic modification of its core components to modulate physicochemical and biological properties. Key structural features that can be systematically altered include the oxolane ring, the thioether linkage, and the ethyl ketone chain.

The tetrahydrofuran (B95107) (oxolane) ring is a common motif in many biologically active compounds and can influence properties such as solubility and receptor binding. nih.govwikipedia.org Its ether oxygen can act as a hydrogen bond acceptor, a crucial interaction in many biological systems. Modifications to the oxolane ring itself, while synthetically challenging, could involve the introduction of substituents to explore steric and electronic effects.

The thioether bond and the adjacent ketone are key reactive sites for derivatization. The sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, which significantly alters the polarity, hydrogen bonding capacity, and metabolic stability of the molecule. nih.govrsc.org The ketone offers a rich platform for a variety of chemical transformations to introduce diverse functional groups.

The ethyl chain provides a linker that can be extended, constrained, or substituted. The alpha-carbon to the ketone is particularly amenable to functionalization, allowing for the introduction of various substituents to probe for new interactions with biological targets. rsc.org

Functional Group Modifications of the Ketone Moiety

The ketone group in this compound is a versatile handle for a wide array of chemical transformations, allowing for the introduction of various functionalities that can modulate the compound's properties.

The carbonyl group of this compound can readily undergo condensation reactions with primary amine derivatives to form imine-type products such as oximes and hydrazones. These reactions are typically carried out under mildly acidic conditions. masterorganicchemistry.com

The reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. This transformation converts the planar carbonyl carbon into a stereocenter, potentially leading to E/Z isomers. Similarly, reaction with hydrazine (B178648) (NH₂-NH₂) or its derivatives (e.g., phenylhydrazine) affords the corresponding hydrazone. These derivatives are often more stable than the parent ketone and can introduce additional points for interaction with biological targets.

Ketalization of the ketone provides a means to protect the carbonyl group during subsequent synthetic steps or to introduce different steric and electronic properties. This reaction involves treating the ketone with an alcohol or a diol in the presence of an acid catalyst. scispace.com The use of a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic ketal, which is a common protecting group for ketones.

| Reactant | Product Type | General Reaction Conditions |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic pH |

| Hydrazine (H₂NNH₂) | Hydrazone | Mildly acidic pH |

| Ethylene Glycol | Cyclic Ketal | Acid catalyst (e.g., p-TsOH), removal of water |

The ketone functionality of this compound can be reduced to a secondary alcohol, 1-(oxolan-3-ylsulfanyl)ethan-1-ol, using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting alcohol introduces a new chiral center and a hydroxyl group capable of acting as a hydrogen bond donor and acceptor.

Reductive amination of the ketone provides a route to the corresponding amine, 1-(oxolan-3-ylsulfanyl)ethan-1-amine. This one-pot reaction typically involves the treatment of the ketone with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This transformation is a powerful tool for introducing basic nitrogen atoms, which are common features in many biologically active molecules.

| Reaction | Product | Reagents |

| Reduction | 1-(Oxolan-3-ylsulfanyl)ethan-1-ol | NaBH₄ or LiAlH₄ |

| Reductive Amination | 1-(Oxolan-3-ylsulfanyl)ethan-1-amine | NH₃, NaBH₃CN |

Modifications of the Thioether Linkage in this compound

The thioether linkage is another key site for derivatization, offering opportunities to modulate the electronic properties and steric bulk around the sulfur atom.

The sulfur atom in the thioether linkage of this compound can be selectively oxidized to form the corresponding sulfoxide and sulfone. nih.govrsc.org The oxidation to the sulfoxide, 1-(oxolan-3-ylsulfinyl)ethan-1-one, can be achieved using mild oxidizing agents such as hydrogen peroxide or a single equivalent of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This introduces a chiral center at the sulfur atom.

Further oxidation of the sulfoxide or direct oxidation of the thioether with stronger oxidizing agents, such as an excess of m-CPBA or potassium permanganate (B83412) (KMnO₄), yields the corresponding sulfone, 1-(oxolan-3-ylsulfonyl)ethan-1-one. rsc.orgresearchgate.net The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, making it a desirable functional group in drug design.

| Product | Oxidizing Agent |

| 1-(Oxolan-3-ylsulfinyl)ethan-1-one | H₂O₂ or 1 eq. m-CPBA |

| 1-(Oxolan-3-ylsulfonyl)ethan-1-one | Excess m-CPBA or KMnO₄ |

Modification of the ethyl group connecting the thioether to the ketone offers another avenue for creating structural diversity. The carbon atom alpha to the sulfur is nucleophilic and can potentially undergo substitution reactions. However, the presence of the adjacent ketone complicates this reactivity.

A more common strategy for modifying this part of the molecule would likely involve the synthesis of analogs from different starting materials. For example, instead of ethanethioate, one could use propanethioate or other functionalized thioacids in the initial synthesis to introduce longer or substituted alkyl chains.

Alternatively, the synthesis of β-keto thioethers can be achieved through various methods, including the reaction of thiols with α-haloketones or the addition of thiols to α,β-unsaturated ketones. nih.gov These approaches would allow for the introduction of a wide variety of substituents on the alkyl chain adjacent to the sulfur, providing a diverse set of analogs for further study.

Research on this compound and Its Analogs Remains Undisclosed in Publicly Available Literature

Despite the specific chemical structure of this compound, a thorough review of scientific databases, academic publications, and patent literature reveals a significant absence of research pertaining to its derivatization, analog synthesis, and structure-activity relationships. The compound, identified by the CAS Registry Number 156380-32-4, is listed in chemical supplier catalogs, confirming its existence as a chemical entity. However, detailed scientific exploration of this molecule, as requested, does not appear to be available in the public domain.

The inquiry into the derivatization and analog synthesis of this compound, with a specific focus on modifications of its oxolane ring, yielded no specific results. There is no published research on the introduction of substituents onto the oxolane ring or alterations to the ring's size or heteroatom identity for this particular compound.

Furthermore, searches for preclinical structure-activity relationship (SAR) studies of this compound analogs were also unsuccessful. While SAR studies are a common practice in drug discovery and medicinal chemistry to understand the relationship between a molecule's structure and its biological activity, no such studies have been published for derivatives of this specific chemical.

Consequently, the requested detailed article, structured around the derivatization, analog synthesis, and preclinical SAR studies of this compound, cannot be generated due to the lack of foundational scientific and research data. The absence of such information in publicly accessible resources prevents a scientifically accurate and informative discussion on the specified topics.

Preclinical Biological Investigations and Mechanistic Elucidation of 1 Oxolan 3 Ylsulfanyl Ethan 1 One

In Vitro Studies on Cellular Models (Non-human)

Screening Methodologies for Biological Activity (Non-human research)

No information was found regarding the screening of 1-(Oxolan-3-ylsulfanyl)ethan-1-one for biological activity in non-human cellular models.

Assessment of Cellular Responses and Phenotypes

There is no available data describing the assessment of cellular responses or phenotypic changes induced by this compound.

Elucidation of Molecular Mechanisms of Action for this compound

Identification of Putative Molecular Targets (e.g., Enzymes, Receptors, Pathways)

No studies have been identified that report on the putative molecular targets of this compound.

Binding Affinity and Kinetic Studies (in vitro)

No in vitro binding affinity or kinetic studies for this compound have been published.

Pathway Perturbation Analysis (e.g., Gene Expression, Protein Modulation)

There is no information available on the effects of this compound on gene expression or protein modulation.

Structure-Mechanism Relationships for Biological Activity (Preclinical)

There is no available research elucidating the relationship between the chemical structure of this compound and its potential biological activity. Scientific investigation is required to identify any interactions with biological targets and to understand how its structural features—such as the oxolane ring, the thioether linkage, and the acetyl group—might contribute to a pharmacological effect.

Comparative Biological Activity of this compound Derivatives (Preclinical)

No studies have been published that synthesize or evaluate the biological activity of derivatives of this compound. Therefore, a comparative analysis is not possible. Research in this area would typically involve modifying the core structure and assessing how these changes impact efficacy and potency against a specific biological target.

Advanced Research Techniques in Biological Evaluation (e.g., Omics approaches, Microscopy)

The application of advanced research techniques, including but not limited to omics (genomics, proteomics, metabolomics) or advanced microscopy, in the biological evaluation of this compound has not been documented in the scientific literature. Such techniques are typically employed after initial biological activity has been established to further investigate the compound's mechanism of action and cellular effects.

Applications of 1 Oxolan 3 Ylsulfanyl Ethan 1 One in Organic Synthesis

1-(Oxolan-3-ylsulfanyl)ethan-1-one as a Synthetic Building Block

The structural features of this compound make it an attractive starting point for the synthesis of more elaborate molecules. The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger structure, often bringing with it specific functionalities and stereochemical information. enamine.net this compound fits this description perfectly due to the presence of the ketone carbonyl group, which can undergo a wide range of classical and modern organic transformations, and the thioether-linked oxolane moiety, which can influence the reactivity and conformational properties of the molecule.

Construction of Complex Heterocycles

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The this compound scaffold can be strategically employed in the formation of various heterocyclic systems. For instance, the ketone functionality can serve as an electrophilic site for reactions with binucleophiles to construct five-, six-, or seven-membered rings. While specific examples for this exact compound are not extensively documented in readily available literature, analogous transformations with similar keto-sulfides are well-established. For example, condensation reactions with hydrazine (B178648) derivatives could lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) could yield isoxazoles. The oxolane ring itself is a stable heterocyclic system, and its presence can impart desirable physicochemical properties, such as improved solubility, to the final heterocyclic products. The strategic placement of the sulfur atom also offers possibilities for further cyclization reactions, for example, through oxidation to a sulfoxide (B87167) or sulfone, which can act as a leaving group or participate in radical cyclizations.

Precursor for Advanced Organic Materials

The development of advanced organic materials with tailored electronic and optical properties is a rapidly growing field of research. While direct applications of this compound in this area are still emerging, its structure suggests potential as a monomer or a key intermediate. The thioether and ketone functionalities can be modified to introduce polymerizable groups or to attach the molecule to a larger polymeric backbone. The incorporation of the polar oxolane ring and the sulfur atom could influence the material's properties, such as its dielectric constant, refractive index, and affinity for specific surfaces or analytes. The synthesis of conjugated polymers often relies on the coupling of aromatic or heteroaromatic building blocks, and while this compound is not aromatic, it could be chemically modified to contain such units, thereby serving as a precursor to functional materials.

Role in Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The ketone functionality of this compound makes it a prime candidate for participation in various MCRs. For example, it could potentially act as the carbonyl component in well-known MCRs such as the Biginelli or Hantzsch reactions, leading to the formation of dihydropyrimidinones or dihydropyridines, respectively, bearing the unique oxolan-3-ylsulfanylmethyl substituent. The presence of the thioether could also open up novel MCR pathways, potentially involving activation of the C-S bond or participation of the sulfur lone pair in the reaction cascade.

Utilization in Stereoselective Synthesis

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. The this compound molecule possesses a stereocenter at the C3 position of the oxolane ring. This inherent chirality can be exploited to induce stereoselectivity in subsequent reactions. For instance, if enantiomerically pure this compound is used as a starting material, the chiral oxolane moiety can act as a chiral auxiliary, directing the stereochemical outcome of reactions at the ketone carbonyl group or at the alpha-carbon. This could involve diastereoselective reductions of the ketone to the corresponding alcohol or stereoselective alkylation of the enolate. While specific studies on this compound are limited, the principles of asymmetric induction using chiral auxiliaries are well-established in organic synthesis.

Future Directions and Emerging Research Avenues for 1 Oxolan 3 Ylsulfanyl Ethan 1 One

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the discovery and design of novel compounds. bldpharm.comorgsyn.org For 1-(Oxolan-3-ylsulfanyl)ethan-1-one, these computational tools offer a powerful approach to navigate the vast chemical space and identify derivatives with optimized properties.

Generative models, a cornerstone of modern AI, can create entirely new molecules from scratch, tailored to specific, predefined characteristics. bldpharm.com This represents a paradigm shift from screening existing libraries to the de novo design of optimal chemical entities. bldpharm.com ML algorithms can be trained on large datasets of known compounds to predict various properties, including bioactivity, toxicity, and synthetic feasibility. For instance, deep neural networks (DNNs) can be employed to predict the antimicrobial and hemolytic activities of new peptide sequences, a strategy that could be adapted to forecast the biological profiles of this compound derivatives.

The application of AI and ML to this compound could accelerate the identification of new lead compounds for drug discovery, optimize their properties, and streamline their synthesis. This data-driven approach will enable a more efficient exploration of the structure-activity relationships within this class of compounds.

Exploration of Novel Synthetic Methodologies for Related Scaffolds

The development of novel and efficient synthetic methods is crucial for accessing a wider range of derivatives of this compound and related scaffolds. Future research in this area is likely to focus on the stereoselective synthesis of substituted tetrahydrofurans and the formation of carbon-sulfur bonds.

Recent advances in organic synthesis have provided a multitude of strategies for the construction of the tetrahydrofuran (B95107) ring. These include intramolecular S(_N)2 reactions, nucleophilic capture of oxonium ions, and various cycloaddition and cyclization reactions. For instance, the diastereoselective synthesis of pentasubstituted tetrahydrofurans can be achieved via a (3 + 2)-annulation of cyclopropanes and aldehydes, catalyzed by metal triflates. Additionally, radical cyclizations offer a powerful tool for constructing tetrahydrofuran derivatives, with the potential for diastereoselectivity control through the use of Lewis acids.

The formation of the C-S bond is another key aspect of the synthesis of this compound and its analogs. Traditional methods often rely on the condensation of a metal thiolate with an organic halide. However, modern approaches are increasingly focused on more atom-economical methods, such as direct C-H bond functionalization and decarboxylative reactions. Radical-based methods for C-S bond formation have also gained prominence, as they allow for the late-stage introduction of sulfur-containing moieties into complex molecules. The development of novel catalytic systems, including those based on copper and iridium, is expanding the toolbox for the efficient and selective formation of thioethers.

The exploration of these novel synthetic methodologies will enable the creation of a diverse library of compounds based on the this compound scaffold, facilitating a more comprehensive investigation of their structure-property relationships.

Advanced Mechanistic Biological Studies in Preclinical Models

While the biological activity of this compound is not yet extensively characterized, the presence of the thioether and ketone functionalities suggests a range of potential biological interactions. Thioether-containing compounds are ubiquitous in nature and are found in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Sulfur-containing heterocycles are also recognized as valuable scaffolds in the development of bioactive small molecules.

Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound and its derivatives. This will involve a combination of in vitro and in vivo studies in preclinical models. For example, given the known anti-proliferative activity of some sulfur-containing tetrahydroxanthones, it would be pertinent to investigate the potential anti-cancer effects of this compound class. Such studies could involve evaluating their impact on cancer cell proliferation, colony formation, migration, and apoptosis.

The thioether moiety itself can be susceptible to oxidation by reactive oxygen species (ROS), a process that has been explored in the design of ROS-sensitive drug delivery systems. However, the kinetics of thioether oxidation by hydrogen peroxide under biologically relevant conditions can be slow. Advanced mechanistic studies could explore the metabolic fate of this compound, including the potential for enzymatic oxidation of the sulfur atom. Radical S-adenosyl-L-methionine (SAM) enzymes, for instance, are known to catalyze the formation of carbon-sulfur bonds in various biomolecules.

A deeper understanding of the biological mechanisms of this compound will be crucial for identifying its therapeutic potential and for guiding the design of more potent and selective analogs.

Potential for Functional Material Development Based on this compound

The unique combination of a polar tetrahydrofuran ring and a polarizable thioether group in this compound makes it an interesting building block for the development of novel functional materials.

The tetrahydrofuran moiety is a key component in various polymers, most notably polytetrahydrofuran (PTHF), also known as poly(tetramethylene ether) glycol (PTMEG). PTHF is a versatile polymer used in the production of elastomeric polyurethanes and polyesters. The incorporation of the this compound unit into polymer backbones could introduce new properties, such as altered polarity, solubility, and thermal stability. For example, the introduction of PTHF-based cross-linkers into polystyrene resins has been shown to increase their swelling in organic solvents, making them more suitable for solid-phase organic synthesis.

The thioether group also offers opportunities for creating functional materials. Thioether-functionalized materials have been synthesized for various applications, including as hybrid organic-inorganic materials with enhanced thermal stability. The sulfur atom can also be a site for further chemical modification, allowing for the covalent attachment of the molecule to surfaces or other polymer chains. For instance, the inverse vulcanization of sulfur with polymers containing reactive groups can lead to materials with covalently bound polysulfides, which have applications in energy storage.

The potential for this compound to act as a monomer or a functional additive in polymer synthesis warrants further investigation. Its unique structure could lead to the development of new materials with tailored properties for a range of applications, from advanced polymers to functional coatings and composites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Oxolan-3-ylsulfanyl)ethan-1-one with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example:

- Step 1 : React oxolan-3-thiol with chloroacetone in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the sulfanyl-ethanone bond.

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Critical Factors : Solvent choice (polarity affects reaction rate), temperature control (prevents side reactions), and catalyst selection (e.g., triethylamine for deprotonation) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the ketone proton (~2.1–2.3 ppm), multiplets for oxolane protons (3.5–4.0 ppm), and a triplet for the sulfanyl-attached methylene group (~3.0 ppm).

- ¹³C NMR : The carbonyl carbon appears at ~205–210 ppm; oxolane carbons resonate at 25–35 ppm (CH₂) and 70–80 ppm (O-linked CH₂).

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-S stretch at ~650 cm⁻¹.

- MS : Molecular ion peak at m/z = 174.06 (C₆H₁₀O₂S). Compare with literature data for validation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfanyl group in this compound during nucleophilic substitution reactions?

- Methodological Answer :

- The sulfanyl group acts as a leaving group in SN₂ reactions due to its moderate nucleofugality. The oxolane ring’s electron-donating oxygen stabilizes the transition state, enhancing reactivity.

- Experimental Design : Perform kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in polar solvents. Monitor reaction progress via TLC or HPLC.

- Data Analysis : Compare rate constants (k) to identify steric/electronic effects. Computational modeling (DFT) can map transition-state geometries .

Q. How does the stereoelectronic environment of the oxolane ring influence the compound’s interaction with biological targets?

- Methodological Answer :

- The oxolane ring’s conformation (envelope or twist-boat) affects binding to enzymes or receptors. For example, in silico docking studies (AutoDock Vina) predict preferential interactions with hydrophobic pockets in kinases.

- Validation : Synthesize oxolane analogs (e.g., tetrahydrothiophene derivatives) and compare IC₅₀ values in enzyme inhibition assays. Use X-ray crystallography to resolve binding modes .

Q. How should researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Contradiction Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, conflicting cytotoxicity data may arise from differences in ATP-based vs. resazurin assays.

- Resolution : Conduct standardized dose-response curves under controlled conditions (pH, temperature, serum concentration). Validate results with orthogonal methods (e.g., flow cytometry for apoptosis) .

Safety and Handling

Q. What precautions are required for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA/DOT guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.